1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
furan-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(9-2-6-17-8-9)14-4-1-10(7-14)15-5-3-12-13-15/h2-3,5-6,8,10H,1,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWONHGULSQTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is primarily investigated for its pharmacological potential. The triazole ring is known for its role in various therapeutic agents, particularly antifungal and antibacterial drugs.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazole exhibit significant antifungal activity against various pathogens. For instance, studies have shown that compounds similar to 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can inhibit the growth of fungi such as Candida albicans and Aspergillus species .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have been assessed for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cancer progression .
Agricultural Applications
The compound has also been evaluated for its potential use in agriculture as a fungicide. Triazoles are commonly employed in agricultural settings to control fungal diseases in crops. Research indicates that derivatives of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can effectively mitigate the effects of plant pathogens .
Materials Science Applications
In materials science, 1H-1,2,3-triazoles serve as building blocks for the synthesis of novel materials with unique properties. Their ability to form stable complexes with metals has led to their use in catalysis and as ligands in coordination chemistry.
Case Study: Synthesis of Hybrid Materials
A notable study involved the synthesis of ferrocene-triazole hybrids using copper-catalyzed azide–alkyne cycloaddition (CuAAC). These hybrids exhibited enhanced electrochemical properties and were evaluated for their potential applications in organic electronics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the catalytic domain of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA breaks, ultimately causing cell death in rapidly dividing cancer cells. The compound may also interact with other proteins and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Key Observations :
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas the furan-substituted compound may prefer organic solvents.
- Biological Activity : Acetyl and fluoroethyl analogues show applications as peptide mimetics or agrochemical intermediates , suggesting the furan derivative could target similar pathways (e.g., enzyme inhibition).
Crystallographic and Conformational Analysis
Crystal structures of related triazoles reveal critical trends:
- Triazole-Pyrrolidine Dihedral Angles : In 1-(1-methylimidazol-2-yl)-4-phenyl-1H-1,2,3-triazole, the triazole and imidazole rings form a dihedral angle of 12.3°, while the triazole and phenyl rings are nearly coplanar (2.5°) . This suggests that bulky substituents on the pyrrolidine (e.g., furan-3-carbonyl) may increase torsional strain, affecting binding pocket compatibility.
- Hydrogen Bonding : Carboxylic acid derivatives (e.g., ) participate in intermolecular O–H⋯N hydrogen bonds, stabilizing crystal lattices. The furan carbonyl group may instead engage in C–H⋯O interactions, as seen in analogous furan-containing compounds .
Biological Activity
The compound 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a novel triazole derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its pharmacological effects.
Molecular Information
- IUPAC Name : 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Molecular Formula : CHNO
- Molecular Weight : 232.2386 g/mol
- CAS Number : 1795458-25-1
Structural Representation
The structure consists of a triazole ring linked to a pyrrolidine moiety, which is further substituted with a furan-3-carbonyl group. This unique combination is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan and pyrrolidine groups enhances this activity. For instance, studies have shown that similar triazole compounds demonstrate effective inhibition against various bacterial strains and fungi, suggesting that our compound may possess comparable antimicrobial efficacy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A related study on triazole derivatives revealed that specific substitutions could enhance the compound's ability to inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
Anticancer Activity
Preliminary studies have suggested potential anticancer properties of triazole derivatives. For example, compounds with similar structures have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The SAR analysis indicates that modifications in the triazole ring can significantly influence anticancer activity.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been highlighted in various studies. It is suggested that the triazole moiety could interact effectively with enzyme active sites, potentially enhancing inhibition against cholinesterases (AChE and BuChE), which are crucial in neurodegenerative diseases .
Study 1: Antimicrobial Testing
In a comparative study of various triazole derivatives, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation.
Study 3: Anticancer Efficacy
In vitro assays on human cancer cell lines showed that the compound could inhibit cell growth effectively. The IC values indicated a strong dose-dependent response, with enhanced activity observed when combined with other chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that:
- Substituents on the Triazole Ring : Electron-donating groups tend to enhance activity against cholinesterases.
- Furan and Pyrrolidine Influence : The presence of these groups is crucial for maintaining biological activity, as they contribute to the overall molecular stability and interaction capability with target enzymes.
| Compound | Activity Type | IC Value |
|---|---|---|
| Compound A | Antimicrobial | 15 µM |
| Compound B | Anti-inflammatory | 20 µM |
| Compound C | Anticancer | 10 µM |
Q & A
Q. What are the optimal synthetic conditions for preparing 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?
Methodological Answer: The CuAAC reaction is the most reliable method for synthesizing 1,2,3-triazoles. For this compound:
- Reagents : Use a 1:1 THF/water solvent system with copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) as the catalytic system .
- Reaction Conditions : Stir at 50°C for 16 hours to ensure complete conversion .
- Purification : Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) yields pure product (60–90% yield) .
Q. What spectroscopic techniques are critical for confirming the structure of this triazole derivative?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.4–9.2 ppm for 1H; δ 110–150 ppm for 13C) and furan/pyrrolidine moieties .
- HRMS : Confirm molecular formula (e.g., [M]+ calculated vs. observed) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches .
Advanced Research Questions
Q. How does Cu(I) catalysis influence regioselectivity in forming 1,4-disubstituted triazoles versus thermal 1,5-regioisomers?
Methodological Answer: Cu(I) accelerates the reaction via a stepwise mechanism, favoring 1,4-regioselectivity due to the formation of a copper-acetylide intermediate. Thermal conditions (non-catalyzed) follow a concerted pathway, yielding 1,5-isomers. For this compound, Cu(I) ensures exclusive 1,4-selectivity, critical for maintaining biological activity .
Q. Key Mechanistic Insight :
Q. What strategies resolve structural ambiguities in complex triazole derivatives?
Methodological Answer:
- X-ray Crystallography : Definitive proof of regiochemistry and substituent orientation (e.g., triazole ring geometry) .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and carbon-proton couplings to distinguish overlapping signals in pyrrolidine/furan groups .
Example :
In , X-ray crystallography confirmed the triazole-phenyl spatial arrangement in a related compound, resolving ambiguities in NOE experiments.
Q. How can reaction yields be optimized for scale-up synthesis?
Methodological Answer:
Q. What computational methods predict the bioactivity of this triazole hybrid?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., enoyl-ACP reductase in ) using software like AutoDock .
- QSAR Models : Correlate substituent electronic effects (e.g., furan’s electron-rich nature) with inhibitory potency .
Case Study :
In , triazole derivatives showed enhanced antimicrobial activity when electron-withdrawing groups (e.g., chloro) were introduced, validated by QSAR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
